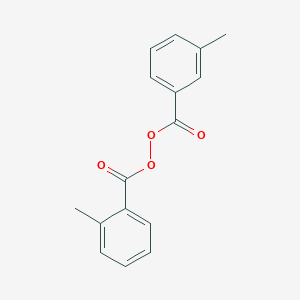
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is a chemical compound known for its unique structure and properties. It is a peroxide derivative, which means it contains an oxygen-oxygen single bond. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate typically involves the reaction of 3-methylbenzoyl chloride with 2-methylbenzenecarboperoxoic acid. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced, breaking the oxygen-oxygen bond.
Substitution: The benzoyl groups can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or hydrocarbons.
科学的研究の応用
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It can be used to study oxidative stress in biological systems.
Industry: Used in the production of polymers and other materials that require controlled oxidation processes.
作用機序
The mechanism of action of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
類似化合物との比較
Similar Compounds
Benzoyl peroxide: Another peroxide compound with similar oxidative properties.
Methylbenzoyl peroxide: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its dual benzoyl groups provide additional sites for chemical modifications, making it a versatile compound in various applications.
特性
CAS番号 |
96662-03-2 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
(3-methylbenzoyl) 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-8-13(10-11)15(17)19-20-16(18)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
InChIキー |
UTXBMWKGLPLKFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


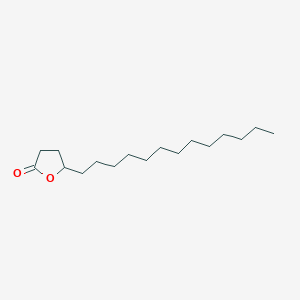
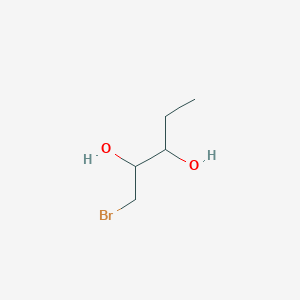

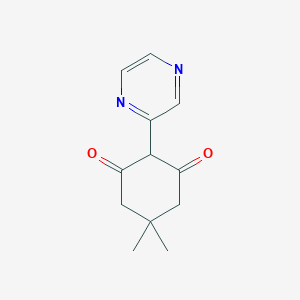
silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
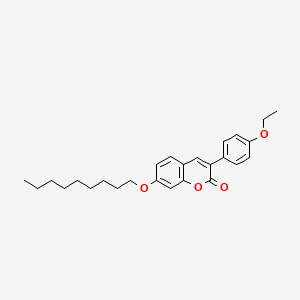
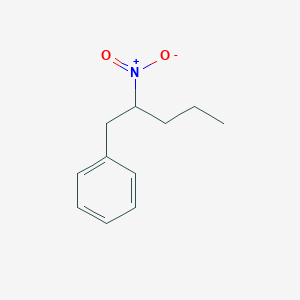
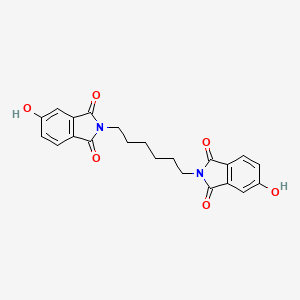
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
